hCA/VEGFR-2-IN-2
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Overview
Description
hCA/VEGFR-2-IN-2, also known as compound 8g, is an indolinonylbenzenesulfonamide. It is identified as a potential dual inhibitor targeting cancer-associated isozymes human carbonic anhydrase IX and XII, and the angiogenic receptor vascular endothelial growth factor receptor 2. This compound demonstrates vascular endothelial growth factor receptor 2 inhibition with an IC50 of 204 nanomolar and high affinity for human carbonic anhydrases, exhibiting Kis of 3.6 nanomolar for human carbonic anhydrase IX, 16.1 nanomolar for human carbonic anhydrase II, 16.7 nanomolar for human carbonic anhydrase XII, and 75.3 nanomolar for human carbonic anhydrase I .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hCA/VEGFR-2-IN-2 involves the preparation of indolinonylbenzenesulfonamide derivatives. The synthetic route typically includes the following steps:
Formation of Indolinone Core: The indolinone core is synthesized through a cyclization reaction involving aniline derivatives and isocyanates under controlled conditions.
Sulfonamide Formation: The indolinone core is then reacted with sulfonyl chlorides to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale reactors to ensure consistent product quality and yield. The process would also involve rigorous quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
hCA/VEGFR-2-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone core, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, resulting in the formation of reduced sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include oxidized indolinone derivatives, reduced sulfonamide derivatives, and various substituted benzenesulfonamide derivatives .
Scientific Research Applications
hCA/VEGFR-2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dual inhibition mechanisms and structure-activity relationships.
Biology: Employed in research on enzyme inhibition, particularly carbonic anhydrases and vascular endothelial growth factor receptors.
Medicine: Investigated for its potential as an anticancer agent due to its dual inhibition properties and antiproliferative effects on cancer cells.
Industry: Utilized in the development of new therapeutic agents targeting cancer and angiogenesis-related diseases
Mechanism of Action
hCA/VEGFR-2-IN-2 exerts its effects by inhibiting both human carbonic anhydrases and vascular endothelial growth factor receptor 2. The compound binds to the active sites of these enzymes, preventing their normal function. This inhibition disrupts the signaling pathways involved in angiogenesis and tumor growth, leading to reduced proliferation and increased apoptosis of cancer cells. Key molecular targets include the tyrosine kinase domain of vascular endothelial growth factor receptor 2 and the active sites of human carbonic anhydrases .
Comparison with Similar Compounds
Similar Compounds
hCA/VEGFR-2-IN-1: Another dual inhibitor targeting human carbonic anhydrases IX and XII and vascular endothelial growth factor receptor 2.
Quinoxaline-based VEGFR-2 inhibitors: Compounds with similar pharmacophoric features and inhibitory activities against vascular endothelial growth factor receptor 2.
Coumarin-based hybrid compounds: Known for their anticancer properties and inhibition of various enzymes, including carbonic anhydrases
Uniqueness
hCA/VEGFR-2-IN-2 stands out due to its high affinity for both human carbonic anhydrases and vascular endothelial growth factor receptor 2, making it a potent dual inhibitor. Its unique structure allows for effective inhibition of these targets, leading to significant antiproliferative effects on cancer cells .
Properties
Molecular Formula |
C23H26N6O5S |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-1-[1-oxo-1-(4-sulfamoylanilino)propan-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C23H26N6O5S/c1-14(21(30)25-16-8-10-17(11-9-16)35(24,33)34)29-12-4-5-15(13-29)22(31)28-27-20-18-6-2-3-7-19(18)26-23(20)32/h2-3,6-11,14-15,26,32H,4-5,12-13H2,1H3,(H,25,30)(H2,24,33,34) |
InChI Key |
GZRIWWWJIQAKMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2CCCC(C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
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